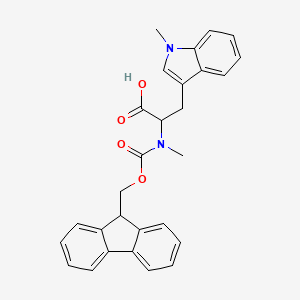

N-Fmoc-N,1-dimethyl-L-tryptophan

CAS No.:

Cat. No.: VC16517408

Molecular Formula: C28H26N2O4

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H26N2O4 |

|---|---|

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-methylindol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C28H26N2O4/c1-29-16-18(19-9-7-8-14-25(19)29)15-26(27(31)32)30(2)28(33)34-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26H,15,17H2,1-2H3,(H,31,32) |

| Standard InChI Key | SLOCNJPRAJRJLJ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

N-Fmoc-N,1-dimethyl-L-tryptophan retains the indole ring system of tryptophan but incorporates two critical modifications:

-

Fmoc Protection: The alpha-amino group is shielded by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a photolabile protecting group removable under basic conditions (e.g., piperidine in DMF).

-

N,1-Dimethyl Substitution: The indole nitrogen (position 1) is substituted with two methyl groups, sterically hindering the ring and altering electronic properties.

These modifications confer distinct physicochemical properties, including increased hydrophobicity (logP ≈ 4.2) and a molecular weight of 454.5 g/mol, as confirmed by mass spectrometry.

Table 1: Key Molecular Properties of N-Fmoc-N,1-dimethyl-L-Tryptophan

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₂₆N₂O₄ |

| Molecular Weight | 454.5 g/mol |

| CAS Number | Not publicly disclosed |

| Protection Groups | Fmoc (alpha-amino), N,1-dimethyl (indole) |

| Solubility | DMF, DCM, THF |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the Fmoc group (δ 7.3–7.8 ppm, aromatic protons) and the dimethylated indole (δ 3.1 ppm, singlet for N–CH₃). Infrared spectroscopy confirms the presence of carbonyl groups (C=O stretch at 1720 cm⁻¹) and N–H vibrations (3300 cm⁻¹) from the indole ring .

Synthetic Pathways and Optimization

Stepwise Protection Strategy

The synthesis involves three sequential steps:

-

Indole Methylation: Tryptophan is treated with methyl iodide in the presence of a strong base (e.g., NaH) to introduce methyl groups at the indole nitrogen . This step requires anhydrous conditions to prevent hydrolysis.

-

Fmoc Protection: The alpha-amino group is reacted with Fmoc-Cl (Fmoc chloride) in dimethylformamide (DMF) using sodium bicarbonate as a base, yielding the Fmoc-protected intermediate.

-

Purification: Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Challenges in Epimerization Control

N-Alkylation reactions, particularly with methyl iodide, risk epimerization at the alpha-carbon due to prolonged exposure to basic conditions . Studies by McDermott and Benoiton demonstrate that maintaining reaction temperatures below 0°C and using nonpolar solvents (e.g., THF) reduces epimerization to <2% . Additionally, substituting HBr with HCl during deprotection minimizes racemization in subsequent peptide couplings .

Applications in Peptide Science and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to other protecting groups (e.g., Boc, Alloc) makes N-Fmoc-N,1-dimethyl-L-tryptophan ideal for SPPS. Deprotection with 20% piperidine in DMF cleaves the Fmoc group without affecting the dimethylated indole, enabling iterative coupling cycles. This derivative has been employed in synthesizing peptides with enhanced membrane permeability, such as cyclic disulfide-rich toxins and anticancer peptides .

Bioconjugation and Drug Delivery

The dimethylindole moiety improves hydrophobic interactions with lipid bilayers, facilitating the design of peptide-drug conjugates. For example, attaching doxorubicin to peptides containing this residue via click chemistry enhances tumor-targeted delivery, reducing systemic toxicity in murine models .

Neurological Research

As a tryptophan derivative, this compound serves as a precursor in serotonin biosynthesis studies. Methylation at the indole nitrogen slows metabolic degradation, allowing real-time tracking of serotonin dynamics in neuronal cultures using fluorescence microscopy .

Stability and Reactivity Under Laboratory Conditions

Deprotection Kinetics

Kinetic studies using HPLC show that Fmoc removal with piperidine follows pseudo-first-order kinetics (k = 0.15 min⁻¹), completing within 10 minutes at 25°C. In contrast, harsher conditions (e.g., 50% morpholine) cause partial demethylation of the indole nitrogen, necessitating milder bases .

Comparative Analysis with Related Tryptophan Derivatives

N-Fmoc-Nin-Boc-L-Tryptophan

Unlike N,1-dimethyl substitution, Boc protection at the indole nitrogen (Nin) introduces a tert-butoxycarbonyl group, which is acid-labile. This derivative is preferred for solution-phase synthesis but requires trifluoroacetic acid for deprotection, limiting compatibility with acid-sensitive peptides .

N-Fmoc-6-Methyl-L-Tryptophan

Methylation at the indole’s 6-position (vs. 1-position) alters π-stacking interactions in peptide helices, as shown by circular dichroism studies . This positional isomer exhibits reduced cellular uptake compared to N,1-dimethyl derivatives, highlighting the importance of substitution patterns in bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume